molecular formula C21H18ClFN2O2 B4508452 N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide

N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide

Cat. No.: B4508452
M. Wt: 384.8 g/mol
InChI Key: FRLKXFJTJJRBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide is a useful research compound. Its molecular formula is C21H18ClFN2O2 and its molecular weight is 384.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.1040837 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Soluble Polyimides

Soluble polyimides have been synthesized from aromatic diamine monomers containing pyridine and fluorine, showing excellent solubility in common solvents and high thermal stability. This research highlights the potential of similar compounds in creating materials with desirable physical properties for industrial applications, such as coatings, films, and advanced composites (Zhang et al., 2007).

Antiallergic Agents

N-(Pyridin-4-yl)-(indol-3-yl)alkylamides, including structural variations similar to "N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide," have been explored for their antiallergic properties. Such studies suggest that modifications in the chemical structure can lead to significant improvements in antiallergic potency, indicating potential pharmaceutical applications for related compounds (Menciu et al., 1999).

Ligand-Protein Interactions and Photovoltaic Efficiency

Research on bioactive benzothiazolinone acetamide analogs, including studies on ligand-protein interactions and their potential in photovoltaic applications, highlights the multifaceted applications of such compounds. This suggests avenues for using "this compound" in bioactive material development and renewable energy technologies (Mary et al., 2020).

Fluoroorganic Compounds Electrosynthesis

The electrosynthesis of fluoroorganic compounds, including polyalkylbenzylacetamides as by-products, presents a methodological approach relevant to the synthesis of "this compound." This research underscores the importance of electrochemical methods in the synthesis of complex organic molecules with potential applications in material science and pharmaceuticals (Bensadat et al., 1980).

Fluoroionophores for Metal Detection

Studies on fluoroionophores based on diamine-salicylaldehyde derivatives, capable of specific metal chelation, suggest potential applications of similar compounds in environmental monitoring and analytical chemistry. The ability to design molecules for specific metal ion detection can be crucial for developing sensors and diagnostic tools (Hong et al., 2012).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O2/c1-15-5-9-18(10-6-15)27-14-21(26)25(20-4-2-3-11-24-20)13-16-7-8-17(23)12-19(16)22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLKXFJTJJRBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide
Reactant of Route 5
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-fluorobenzyl)-2-(4-methylphenoxy)-N-2-pyridinylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.